molecular formula C18H20N2O6S B3682875 methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate

methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate

Cat. No.: B3682875
M. Wt: 392.4 g/mol
InChI Key: WJNSPNXPEIMTEU-UHFFFAOYSA-N
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Description

Methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate is an organic compound with a complex structure that includes a sulfonyl group, an acetamidophenyl group, and a methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate typically involves multiple steps. One common method starts with the reaction of 4-acetamidophenyl sulfonyl chloride with 4-methoxyaniline to form an intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetamidophenyl group may enhance the compound’s binding affinity to certain biological targets, while the methoxyanilino group can modulate its overall chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-acetamidophenyl)sulfanyl]acetate: Similar structure but with a sulfanyl group instead of a sulfonyl group.

    Methyl 2-[(4-acetamidophenyl)sulfonyl]acetate: Lacks the methoxyanilino group.

    Methyl 2-[(4-acetamidophenyl)sulfonyl]carbamate: Contains a carbamate group instead of a methoxyanilino group.

Uniqueness

Methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate is unique due to the presence of both the sulfonyl and methoxyanilino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-13(21)19-14-4-10-17(11-5-14)27(23,24)20(12-18(22)26-3)15-6-8-16(25-2)9-7-15/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNSPNXPEIMTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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